2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Molecular docking studies have shown that it can bind to protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its wide range of pharmacological activities, including antibacterial and anticancer properties.
Benzothiazole: Similar to benzoxazole, it has significant biological activities and is used in medicinal chemistry.
Quinoline: Another heterocyclic compound with notable antibacterial and anticancer properties.
Uniqueness
2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide stands out due to its specific structural features, such as the presence of a chloro group and an ethyl-substituted benzoxazole ring. These structural elements contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-3-15-5-11-21-20(13-15)26-23(28-21)16-6-8-17(9-7-16)25-22(27)18-10-4-14(2)12-19(18)24/h4-13H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXGBQEOVNGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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